P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide
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Overview
Description
N,N-Bis(trimethylsilyl)aminodimethylphosphine sulfide is a unique organophosphorus compound characterized by the presence of both trimethylsilyl and dimethylphosphine sulfide groups. This compound is of significant interest in various fields of chemistry due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(trimethylsilyl)aminodimethylphosphine sulfide typically involves the reaction of trimethylsilyl chloride with dimethylphosphine sulfide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production methods for N,N-Bis(trimethylsilyl)aminodimethylphosphine sulfide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(trimethylsilyl)aminodimethylphosphine sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Bis(trimethylsilyl)aminodimethylphosphine sulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-Bis(trimethylsilyl)aminodimethylphosphine sulfide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl groups provide steric protection, allowing the phosphine sulfide moiety to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(trimethylsilyl)amine: Similar in structure but lacks the phosphine sulfide group.
Trimethylsilylphosphine: Contains the phosphine group but lacks the aminodimethylphosphine sulfide moiety.
Bis(trimethylsilyl)methylamine: Similar in having trimethylsilyl groups but differs in the central functional group.
Uniqueness
N,N-Bis(trimethylsilyl)aminodimethylphosphine sulfide is unique due to the combination of trimethylsilyl and dimethylphosphine sulfide groups, which imparts distinctive reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations that are not easily achieved with other compounds .
Properties
CAS No. |
63744-10-5 |
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Molecular Formula |
C8H24NPSSi2 |
Molecular Weight |
253.49 g/mol |
IUPAC Name |
[[dimethylphosphinothioyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C8H24NPSSi2/c1-10(2,11)9(12(3,4)5)13(6,7)8/h1-8H3 |
InChI Key |
OZVYDPOMOQOIAI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)P(=S)(C)C |
Origin of Product |
United States |
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